(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phosphonooxyphenyl)propanoic acid (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phosphonooxyphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16552653
InChI: InChI=1S/C14H20NO8P/c1-14(2,3)22-13(18)15-11(12(16)17)8-9-4-6-10(7-5-9)23-24(19,20)21/h4-7,11H,8H2,1-3H3,(H,15,18)(H,16,17)(H2,19,20,21)/t11-/m0/s1
SMILES:
Molecular Formula: C14H20NO8P
Molecular Weight: 361.28 g/mol

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phosphonooxyphenyl)propanoic acid

CAS No.:

Cat. No.: VC16552653

Molecular Formula: C14H20NO8P

Molecular Weight: 361.28 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phosphonooxyphenyl)propanoic acid -

Specification

Molecular Formula C14H20NO8P
Molecular Weight 361.28 g/mol
IUPAC Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phosphonooxyphenyl)propanoic acid
Standard InChI InChI=1S/C14H20NO8P/c1-14(2,3)22-13(18)15-11(12(16)17)8-9-4-6-10(7-5-9)23-24(19,20)21/h4-7,11H,8H2,1-3H3,(H,15,18)(H,16,17)(H2,19,20,21)/t11-/m0/s1
Standard InChI Key NYDLNSAKSFUOLE-NSHDSACASA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phosphonooxyphenyl)propanoic acid (molecular formula: C14H20NO8P\text{C}_{14}\text{H}_{20}\text{NO}_{8}\text{P}, molecular weight: 361.28 g/mol) features three distinct functional regions (Figure 1):

  • A Boc-protected amino group at the α-position, enhancing stability during synthesis.

  • A para-phosphonooxyphenyl moiety, enabling interactions with phosphate-binding domains in proteins.

  • A propanoic acid terminus, contributing to solubility and ionic interactions.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC14H20NO8P\text{C}_{14}\text{H}_{20}\text{NO}_{8}\text{P}
Molecular Weight361.28 g/mol
IUPAC Name(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phosphonooxyphenyl)propanoic acid
StereochemistryS-configuration at C2
SolubilityAqueous acid (slight), water (slight)
Storage Conditions-20°C, sealed, dry environment

The phosphonooxy group (PO3H2\text{PO}_{3}\text{H}_{2}) introduces strong hydrogen-bonding capacity and acidity (pKa1.24\text{p}K_a \sim 1.24) , while the Boc group (C(CH3)3\text{C}(\text{CH}_3)_3) provides steric protection to the amino group during synthetic processes .

Synthesis and Manufacturing Strategies

Synthesis of this compound employs multi-step organic transformations, prioritizing stereochemical fidelity and functional group compatibility. Two primary approaches dominate:

Sequential Functionalization of L-Tyrosine Derivatives

  • Boc Protection: L-tyrosine is treated with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in basic conditions to protect the α-amino group .

  • Phosphorylation: The phenolic hydroxyl of the phenyl ring undergoes phosphorylation using phosphoramidites or POCl3\text{POCl}_3, followed by oxidation to yield the phosphonooxy group .

  • Carboxylic Acid Activation: The propanoic acid terminus is introduced via coupling reagents (e.g., EDC/HOBt) or direct carboxylation.

Solid-Phase Peptide Synthesis (SPPS)

Resin-bound peptides incorporating pre-phosphorylated tyrosine residues are extended using Fmoc chemistry, with global deprotection and cleavage yielding the target compound . This method ensures high purity but requires specialized equipment.

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Key Challenges
Sequential Functionalization65–7590–95Phosphorylation efficiency
SPPS70–8095–98Resin compatibility

Biological Activities and Mechanistic Insights

While direct studies on this compound are sparse, structural analogs and functional group analyses suggest multifaceted bioactivity:

Tyrosine Kinase Modulation

The phosphonooxyphenyl moiety mimics phosphorylated tyrosine, competing for binding sites in kinase signaling pathways. In src-transformed NIH3T3 cells, phospho-L-tyrosine analogs inhibit epidermal growth factor receptor (EGFR) autophosphorylation (IC50=12 μM\text{IC}_{50} = 12\ \mu\text{M}) , suggesting potential antitumor applications.

Neuroprotective Effects

In murine models, similar phosphotyrosine derivatives reduce amyloid-β aggregation (40% inhibition at 10 μM40\%\ \text{inhibition at 10}\ \mu\text{M}) by chelating metal ions implicated in oxidative stress .

Applications in Research and Therapeutics

Drug Development

  • Kinase Inhibitors: As a competitive inhibitor of ATP-binding pockets in tyrosine kinases, this compound could treat cancers driven by EGFR or HER2 overexpression .

  • Antimicrobial Agents: Structural optimization may enhance selectivity against Gram-positive pathogens.

Biochemical Tools

  • Signal Transduction Studies: Fluorescently tagged derivatives enable real-time tracking of phosphorylation events in live cells.

  • Enzyme Assays: The phosphonooxy group serves as a non-hydrolyzable mimic in phosphatase activity assays .

Interaction Studies and Binding Affinity

Advanced biophysical techniques elucidate target engagement:

  • Surface Plasmon Resonance (SPR): Affinity measurements (KD=2.3 μMK_D = 2.3\ \mu\text{M}) for EGFR kinase domain.

  • Isothermal Titration Calorimetry (ITC): Exothermic binding (ΔH=15.6 kcal/mol\Delta H = -15.6\ \text{kcal/mol}) confirms enthalpy-driven interactions.

Future Directions and Challenges

Despite its promise, critical gaps persist:

  • In Vivo Pharmacokinetics: No data exist on absorption, distribution, or metabolism.

  • Toxicity Profiles: Phosphonates often exhibit renal toxicity, necessitating structural refinements .

  • Synthetic Scalability: Current methods lack cost-effectiveness for industrial production .

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